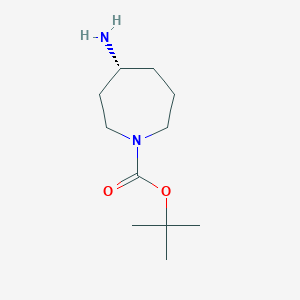![molecular formula C11H10F3NO B1438917 N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide CAS No. 1155979-78-4](/img/structure/B1438917.png)
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
Overview
Description
Molecular Structure Analysis
The molecular formula of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is C11H10F3NO . The InChI code is 1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15) .Physical And Chemical Properties Analysis
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is a powder with a melting point of 85-87°C .Scientific Research Applications
Antidepressant-like Effects
Research has indicated that compounds containing the trifluoromethyl group, such as N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide , exhibit potential antidepressant effects. A study demonstrated that this compound induced an antidepressant-like effect in mice, which was linked to the modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . This suggests its application in developing new antidepressants.
FDA-Approved Drug Synthesis
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its pharmacological properties. The presence of this group in N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide could be leveraged in the synthesis of new drugs, especially considering the growing interest in fluorine-containing pharmaceuticals .
Organic Transformations
Compounds with the trifluoromethyl group are extensively used in promoting organic transformations. The specific motif found in N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is commonly used in hydrogen bond catalysts, which are crucial for various chemical reactions .
DNA Interaction Studies
The interaction of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide with biological molecules like DNA can be studied to understand its potential therapeutic applications. Spectral techniques can be used to investigate its binding mechanisms and effects on DNA structure .
Safety and Hazards
The safety information for N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPRFMAXHDFXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)
![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)




![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)

![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)